![molecular formula C16H20F2N2O2 B2551836 N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide CAS No. 941894-95-7](/img/structure/B2551836.png)
N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide
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Overview
Description
“N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide” is a chemical compound with the molecular formula C16H20F2N2O2 . It is used in scientific research and has diverse applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of “N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide” is defined by its molecular formula, C16H20F2N2O2 . The exact structure would involve specific spatial arrangements of these atoms and the bonds between them .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide” include its molecular formula (C16H20F2N2O2), which gives information about the number and type of atoms in the compound . Other properties such as melting point, boiling point, solubility, etc., are not provided in the search results .Scientific Research Applications
- Lixiana (Edoxaban) , a widely used anticoagulant, contains an oxalamide moiety . The compound’s structural similarity to oxalamides underscores its importance in medicinal chemistry.
- Antiviral Activity : Oxalamide derivatives have shown promising antiviral activity, particularly as entry inhibitors targeting the CD4-binding site of HIV-1 .
- Drug Delivery : Oxalamides serve as synthons for organosilica nanoparticles, making them relevant in drug delivery systems .
- Copper-Catalyzed Cross Coupling : Oxalamides act as robust ligands in copper-catalyzed cross coupling reactions, enhancing their utility in synthetic chemistry .
- Atom-Economic Synthesis : Traditional methods for oxalamide synthesis involve stoichiometric waste or toxic reagents. However, the sustainable dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex, offers an atom-economic alternative .
- Oxalamides find application in food processing as flavoring agents . Their stability and taste properties contribute to their use in enhancing flavors.
- Hydrogel Properties : Investigating oxalamides’ chemical shifts in different solvents provides insights into their behavior in hydrogels . Understanding these properties aids in designing novel materials.
- Organosilica Nanoparticles : Oxalamides play a role in the synthesis of organosilica nanoparticles, which have applications in drug delivery, imaging, and catalysis .
Anticoagulant and Medicinal Chemistry
Catalysis and Ligands
Flavoring Agents
Polymer Science
Materials Science
Green Chemistry
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N'-cycloheptyl-N-[(2,6-difluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2/c17-13-8-5-9-14(18)12(13)10-19-15(21)16(22)20-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELVNBXLCPTKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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